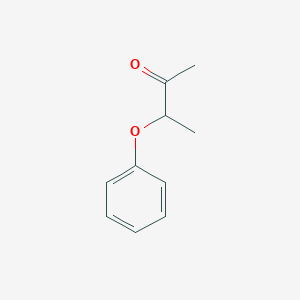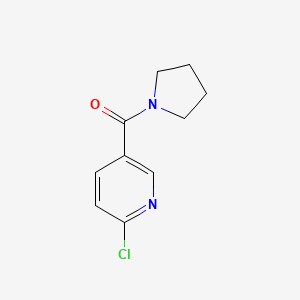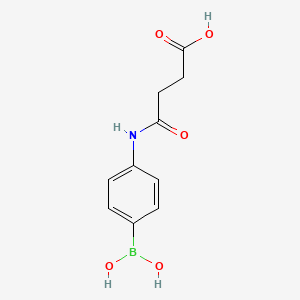
2-(4-Ethylphenoxy)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Synthesis Analysis
New acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were synthesized and tested on various bacterial and fungal strains. They proved to be active at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi .Molecular Structure Analysis
The molecular formula of (4-Ethylphenoxy)acetic acid is C10H12O3. It has a molecular weight of 180.20 g/mol. The InChIKey is WVELHLIHMYYZAT-UHFFFAOYSA-N .Chemical Reactions Analysis
A novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Ethylphenoxy)acetic acid include a molecular weight of 180.20 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .Aplicaciones Científicas De Investigación
Application 1: Extraction of Rare-Earth Elements
- Specific Scientific Field : Chemistry, specifically extraction of rare-earth elements .
- Summary of the Application : The compound “2-(4-Ethylphenoxy)-2-methylpropanoic acid” is used in the preparation of solvent-impregnated resins (SIRs) for the extraction of Nd(III) from nitric acid solutions .
- Methods of Application or Experimental Procedures : The SIRs were prepared by treating a styrene-divinylbenzene copolymer with mixtures of the extractant and an ionic liquid. The influence of the molar ratio of the extractant to the ionic liquid in the SIRs composition, their percentages, concentration of metal and HNO3 in the eluent, and acid type on the value of synergistic effect and adsorption efficiency of Nd(III) recovery was studied .
- Results or Outcomes : It was found that introduction of the ionic liquid into the SIR composition results in considerable enhancement of the Nd(III) recovery efficiency compared with resin impregnated only by the extractant in slightly acidic media. The SIR containing 40% of mixture of the extractant and the ionic liquid with molar ratio 2:1 turned out to be the most efficient .
Application 2: Extraction of Nd(III) from Nitric Acid Media
- Specific Scientific Field : Chemistry, specifically extraction chromatography .
- Summary of the Application : This compound is used in the preparation of solvent-impregnated resins (SIRs) for the extraction of Nd(III) from nitric acid solutions .
- Methods of Application or Experimental Procedures : The SIRs were prepared by treating a styrene-divinylbenzene copolymer with mixtures of the extractant and an ionic liquid. The influence of the molar ratio of the extractant to the ionic liquid in the SIRs composition, their percentages, concentration of metal and HNO3 in the eluent, and acid type on the value of synergistic effect and adsorption efficiency of Nd(III) recovery was studied .
- Results or Outcomes : The SIR containing 40% of mixture of the extractant and the ionic liquid with molar ratio 2:1 turned out to be the most efficient .
Application 3: Anti-Biofilm Properties and Biocompatibility
- Specific Scientific Field : Biomedical Sciences .
- Summary of the Application : New 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material .
- Methods of Application or Experimental Procedures : The functionalized specimens were tested by in vitro assays for their anti-biofilm properties and biocompatibility .
- Results or Outcomes : The results of this application are not specified in the source .
Application 4: Extraction of Nd(III) from Nitric Acid Media
- Specific Scientific Field : Chemistry, specifically extraction chromatography .
- Summary of the Application : This compound is used in the preparation of solvent-impregnated resins (SIRs) for the extraction of Nd(III) from nitric acid solutions .
- Methods of Application or Experimental Procedures : The SIRs were prepared by treating a styrene-divinylbenzene copolymer with mixtures of the extractant and an ionic liquid. The influence of the molar ratio of the extractant to the ionic liquid in the SIRs composition, their percentages, concentration of metal and HNO3 in the eluent, and acid type on the value of synergistic effect and adsorption efficiency of Nd(III) recovery was studied .
- Results or Outcomes : The SIR containing 40% of mixture of the extractant and the ionic liquid with molar ratio 2:1 turned out to be the most efficient .
Application 5: Anti-Biofilm Properties and Biocompatibility
- Specific Scientific Field : Biomedical Sciences .
- Summary of the Application : New 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material .
- Methods of Application or Experimental Procedures : The functionalized specimens were tested by in vitro assays for their anti-biofilm properties and biocompatibility .
- Results or Outcomes : The results of this application are not specified in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGHRABZLIUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364170 |
Source


|
| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-2-methylpropanoic acid | |
CAS RN |
17413-77-3 |
Source


|
| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)


![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)
![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)






